molecular formula C16H22N4O2 B2622355 5-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2380069-52-1

5-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2622355
CAS No.: 2380069-52-1
M. Wt: 302.378
InChI Key: KVJLUQJCDUBSKG-UHFFFAOYSA-N
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Description

5-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety linked to an oxazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclodehydration of a suitable precursor, such as 2-amino-2-methylpropan-1-ol, with an appropriate acid catalyst.

    Piperidine synthesis: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

    Coupling reactions: The oxazole and piperidine derivatives are then coupled using a suitable linker, such as a methylene bridge, under basic conditions.

    Final assembly: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where the piperidine-oxazole intermediate reacts with a halogenated pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The oxazole ring can be reduced to form oxazoline derivatives.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogen atoms on the pyrimidine ring.

Major Products

    Oxidation: Formation of carboxylic acids or alcohols.

    Reduction: Formation of oxazoline derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

5-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The oxazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole ring.

    Oxaprozin: A COX-2 inhibitor with an oxazole structure.

Uniqueness

5-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its combination of a pyrimidine ring with an oxazole-piperidine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-12-6-17-16(18-7-12)22-10-14-4-3-5-20(8-14)9-15-11-21-13(2)19-15/h6-7,11,14H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJLUQJCDUBSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)CC3=COC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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